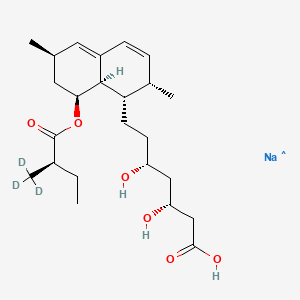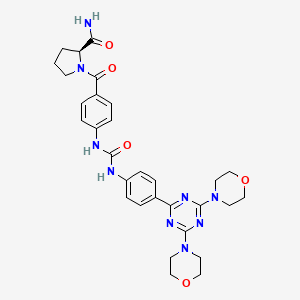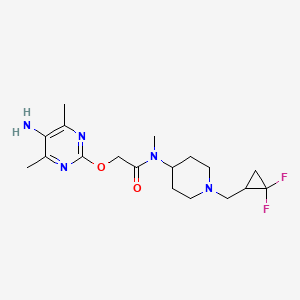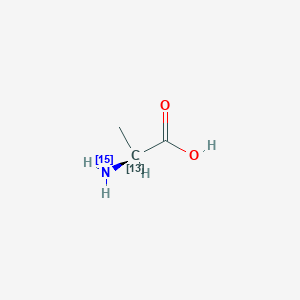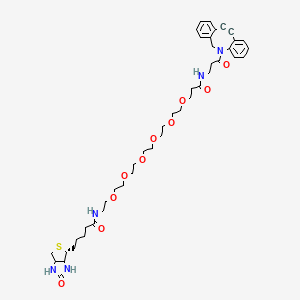
DBCO-NHCO-PEG6-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-NHCO-PEG6-Biotin is a compound that combines several functional groups, including dibenzocyclooctyne (DBCO), polyethylene glycol (PEG6), and biotin. This compound is widely used in click chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The biotin component allows for specific binding to streptavidin or avidin, making it useful for biomolecular labeling and detection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG6-Biotin typically involves the following steps:
Formation of DBCO: Dibenzocyclooctyne is synthesized through a series of reactions starting from commercially available precursors.
PEGylation: Polyethylene glycol (PEG6) is attached to the DBCO moiety through a series of coupling reactions.
Biotinylation: The biotin group is introduced by reacting the PEGylated DBCO with biotin under specific conditions.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require catalysts or activating agents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced synthesis and purification equipment.
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-NHCO-PEG6-Biotin primarily undergoes the following types of reactions:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules through strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages
Biotin-Streptavidin Binding: The biotin moiety binds specifically to streptavidin or avidin, forming strong non-covalent interactions.
Common Reagents and Conditions
Reagents: Azide-containing molecules, streptavidin, avidin.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures. .
Major Products
Triazole Linkages: Formed from SPAAC reactions.
Biotin-Streptavidin Complexes: Formed from the binding of biotin to streptavidin or avidin.
Wissenschaftliche Forschungsanwendungen
DBCO-NHCO-PEG6-Biotin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of DBCO-NHCO-PEG6-Biotin involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-Biotin: Similar structure but with a shorter PEG chain.
DBCO-PEG12-Biotin: Similar structure but with a longer PEG chain.
Uniqueness
DBCO-NHCO-PEG6-Biotin is unique due to its optimal PEG chain length (PEG6), which provides a balance between solubility and flexibility. This makes it highly effective for use in various biological and chemical applications .
Eigenschaften
Molekularformel |
C43H59N5O10S |
|---|---|
Molekulargewicht |
838.0 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C43H59N5O10S/c49-39(12-6-5-11-38-42-36(32-59-38)46-43(52)47-42)45-18-20-54-22-24-56-26-28-58-30-29-57-27-25-55-23-21-53-19-16-40(50)44-17-15-41(51)48-31-35-9-2-1-7-33(35)13-14-34-8-3-4-10-37(34)48/h1-4,7-10,36,38,42H,5-6,11-12,15-32H2,(H,44,50)(H,45,49)(H2,46,47,52)/t36?,38-,42?/m1/s1 |
InChI-Schlüssel |
VSRSCDHOVWPTLX-ZUFGXVEESA-N |
Isomerische SMILES |
C1C2C([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
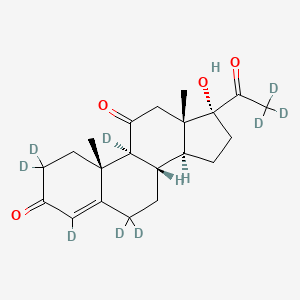

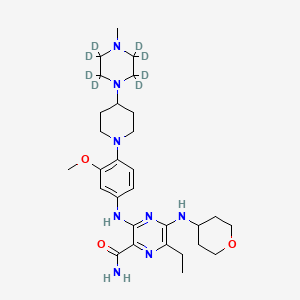
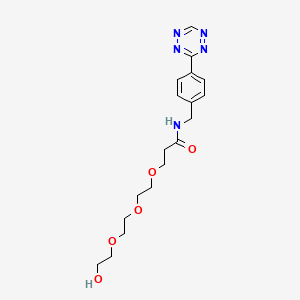
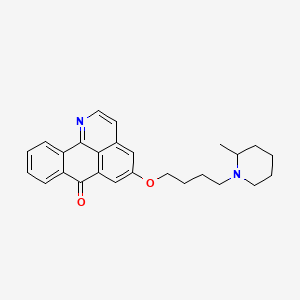
![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)

